molecular formula C8H9ClF3NO B13478692 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride

4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride

Cat. No.: B13478692
M. Wt: 227.61 g/mol
InChI Key: CDJVSHGXQPTSCK-UHFFFAOYSA-N
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Description

4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is an organic compound that features a benzene ring substituted with a trifluoroethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . This reaction is carried out under specific conditions to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted benzeneamines.

Scientific Research Applications

4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group and amine group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,1,2-Trifluoroethoxy)benzeneamine hydrochloride is unique due to its specific substitution pattern and the presence of both trifluoroethoxy and amine groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61 g/mol

IUPAC Name

4-(1,1,2-trifluoroethoxy)aniline;hydrochloride

InChI

InChI=1S/C8H8F3NO.ClH/c9-5-8(10,11)13-7-3-1-6(12)2-4-7;/h1-4H,5,12H2;1H

InChI Key

CDJVSHGXQPTSCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(CF)(F)F.Cl

Origin of Product

United States

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